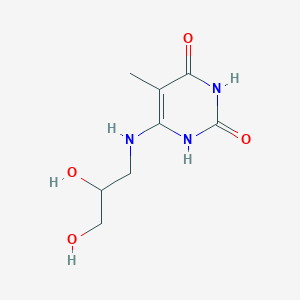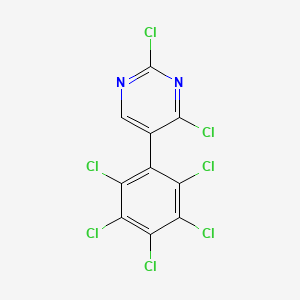
2,4-Dichloro-5-(perchlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains two chlorine atoms and a perchlorophenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with perchlorophenyl reagents under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups such as amino, thiol, or alkoxy groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Scientific Research Applications
2,4-Dichloro-5-(perchlorophenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with nucleic acids, proteins, and cell membranes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure with a fluorine atom instead of a perchlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a perchlorophenyl group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a perchlorophenyl group.
Uniqueness
2,4-Dichloro-5-(perchlorophenyl)pyrimidine is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10HCl7N2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10HCl7N2/c11-4-3(2-1-18-10(17)19-9(2)16)5(12)7(14)8(15)6(4)13/h1H |
InChI Key |
MIBHZZKSGSDGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
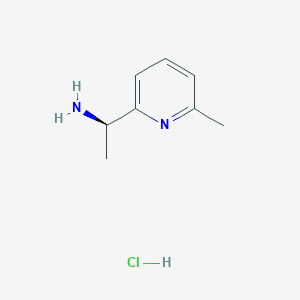

![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
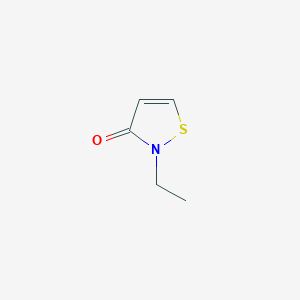

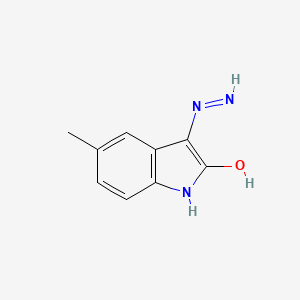
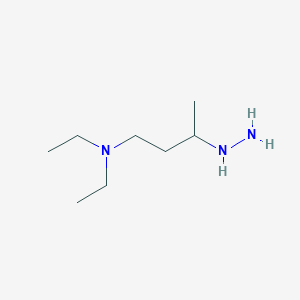
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)

